molecular formula C13H17N B13651608 2-tert-Butyl-3-methyl-1H-indole CAS No. 80603-06-1

2-tert-Butyl-3-methyl-1H-indole

Cat. No.: B13651608
CAS No.: 80603-06-1
M. Wt: 187.28 g/mol
InChI Key: HEBXIBZQLTVDFW-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-methyl-1H-indole is an indole derivative featuring a tert-butyl substituent at the 2-position and a methyl group at the 3-position of the indole ring. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and structural versatility.

Properties

CAS No.

80603-06-1

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-tert-butyl-3-methyl-1H-indole

InChI

InChI=1S/C13H17N/c1-9-10-7-5-6-8-11(10)14-12(9)13(2,3)4/h5-8,14H,1-4H3

InChI Key

HEBXIBZQLTVDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(C)(C)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-tert-Butyl-3-methyl-1H-indole and related indole derivatives:

Compound Name Substituents Synthesis Method Key Properties/Applications References
This compound 2-tert-butyl, 3-methyl Not explicitly described Inferred steric hindrance, stability
2-tert-Butyl-5-ethyl-1H-indole (QA-0845) 2-tert-butyl, 5-ethyl Not described No known hazards; used in R&D
tert-Butyl 3-acetyl-1H-indole-1-carboxylate 3-acetyl, 1-carboxylate, tert-butyl Nysted reagent + TiCl4 (58% yield) Yellow oil; validated by NMR/HRMS
5-Methyl-3-(prop-1-en-2-yl)-1-tosyl-1H-indole 3-(prop-1-en-2-yl), 5-methyl, 1-tosyl Petasis reagent (THF reflux) Alkenyl-functionalized indole

Key Comparison Points:

In contrast, tert-butyl groups at the 1-position (e.g., in tert-butyl 3-acetyl-1H-indole-1-carboxylate) may stabilize the molecule through steric protection of the carboxylate group . Methyl groups at the 3-position (target compound) versus ethyl at the 5-position (QA-0845) highlight how minor alkyl chain variations can alter solubility and metabolic stability in drug design .

Electronic Effects :

  • Electron-withdrawing groups like acetyl (tert-butyl 3-acetyl-1H-indole-1-carboxylate) decrease electron density on the indole ring, affecting electrophilic substitution patterns. Methyl and ethyl groups (electron-donating) may enhance nucleophilic reactivity .

Synthetic Accessibility :

  • The use of Nysted and Petasis reagents () demonstrates the versatility of metal-mediated reactions for introducing alkenyl and acetyl groups. The 58% yield for tert-butyl 3-acetyl-1H-indole-1-carboxylate suggests moderate efficiency, which may vary for the target compound depending on substituent compatibility .

Functional Group Diversity :

  • Tosyl (sulfonate) and carboxylate groups () improve solubility in polar solvents, whereas alkyl-substituted indoles (e.g., QA-0845) are likely more lipophilic, impacting their applications in medicinal chemistry .

Research Findings and Implications

  • Steric vs. Electronic Trade-offs : The tert-butyl group’s bulk may limit reactivity in catalytic processes but enhance thermal stability, as seen in analogs like QA-0845 .
  • Synthetic Challenges : Position-specific substitution (e.g., 2- vs. 3-alkylation) often requires tailored reagents, as shown in ’s use of TiCl4 for acetyl group introduction .

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